molecular formula C18H14FNO3 B11394429 N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394429
M. Wt: 311.3 g/mol
InChI Key: RPUHBAHAFNPIOX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the chromene derivative with a fluorinated benzene compound in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the carboxylic acid derivative of the chromene with an amine, such as 2-fluoroaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown promise.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl groups on the chromene ring.

    N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

    N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the fluorophenyl group and the dimethyl groups on the chromene ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications. The fluorine atom, in particular, can enhance metabolic stability and bioavailability, which are important considerations in drug development.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-10-7-8-12-15(21)9-16(23-17(12)11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)

InChI Key

RPUHBAHAFNPIOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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